molecular formula C18H18N2O4 B13139695 1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione CAS No. 75312-66-2

1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione

Cat. No.: B13139695
CAS No.: 75312-66-2
M. Wt: 326.3 g/mol
InChI Key: NERFPNHSRWWSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with amino alcohols. One common method includes the reaction of 1,8-diaminoanthraquinone with ethylene glycol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Mechanism of Action

The primary mechanism of action of 1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione involves its interaction with DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA molecule . This interference can inhibit the activity of DNA topoisomerase II, leading to the inhibition of DNA replication and transcription . The compound’s ability to target DNA makes it a potential candidate for anticancer therapies.

Properties

CAS No.

75312-66-2

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

1,8-bis(2-hydroxyethylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O4/c21-9-7-19-13-5-1-3-11-15(13)18(24)16-12(17(11)23)4-2-6-14(16)20-8-10-22/h1-6,19-22H,7-10H2

InChI Key

NERFPNHSRWWSBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C=CC=C3NCCO

Origin of Product

United States

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